molecular formula C23H20N2O3S2 B2939529 ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 391867-13-3

ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2939529
CAS No.: 391867-13-3
M. Wt: 436.54
InChI Key: XIZBKXIXDATIMQ-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene-quinoline hybrid scaffold. The molecule integrates a 4,5-dimethylthiophene-3-carboxylate core linked via an amide bond to a 2-(thiophen-2-yl)quinoline moiety. The compound’s synthesis likely involves coupling reactions, such as those described in palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura reactions) , and amidation steps using acyl chlorides .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-4-28-23(27)20-13(2)14(3)30-22(20)25-21(26)16-12-18(19-10-7-11-29-19)24-17-9-6-5-8-15(16)17/h5-12H,4H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZBKXIXDATIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes include:

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Compound Key Substituents Biological Activity Synthetic Route
Target Compound 2-(Thiophen-2-yl)quinoline-4-amido, 4,5-dimethylthiophene Not explicitly reported (quinoline suggests antimicrobial/anticancer potential) Likely involves amidation (acyl chloride intermediate) and cross-coupling
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, substituted phenyl acrylamido Antioxidant, anti-inflammatory (IC50: 12–28 μM) Condensation of cyanoacrylamido with thiophene carboxylate
Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate Naphthalene sulfonylacetyl Not reported (sulfonyl groups may enhance bioavailability) Sulfonylation followed by amidation
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Amino group Building block for further functionalization Direct synthesis via Gewald reaction or modifications

Key Observations :

  • The naphthalene sulfonyl analog’s sulfonyl group may increase hydrophobicity and metabolic stability .
  • In contrast, the cyanoacrylamido analog demonstrated significant antioxidant (IC50: 12 μM) and anti-inflammatory activity .
Physicochemical Properties
  • Solubility: The quinoline-thiophene hybrid likely exhibits lower aqueous solubility than the amino-substituted analog due to increased hydrophobicity.

Biological Activity

Ethyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates thiophene and quinoline moieties, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H16N2O3S3C_{15}H_{16}N_{2}O_{3}S_{3}. The compound features:

  • Thiophene rings : Contributing to its aromatic properties and biological activity.
  • Quinoline moiety : Known for its antimicrobial and anticancer properties.

Table 1: Physical Properties

PropertyValue
Molecular Weight330.48 g/mol
Boiling Point557.0 ± 50.0 °C
Density1.335 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the quinoline scaffold : Using known methods such as the Friedländer synthesis.
  • Amidation : Reacting the quinoline derivative with thiophene derivatives to introduce the amide functionality.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene and quinoline structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antibacterial activity .

Anticancer Activity

Research has indicated that compounds containing quinoline and thiophene moieties can inhibit cancer cell proliferation. For example, certain derivatives have been shown to selectively inhibit tumor cell lines while sparing normal cells at concentrations as low as 10 µM . The mechanism of action is believed to involve the modulation of key signaling pathways related to cell growth and apoptosis.

Case Studies

  • In Vitro Studies : A study evaluated the biological activity of various thiophene and quinoline derivatives in a series of assays targeting different cancer cell lines. Compounds were found to exhibit IC50 values ranging from 12.27 to 31.64 µM against DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial and cancer cell metabolism .
  • Synergistic Effects : Some derivatives demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains of bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit enzymes such as DNA gyrase and DHFR, which are vital for DNA replication in both bacterial and cancer cells.
  • Disruption of Cell Membrane Integrity : Certain derivatives exhibit properties that disrupt bacterial cell membranes, leading to cell lysis.

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